(5-(tert-Butyl)isoxazol-3-yl)methanamine

FLT3 kinase inhibition structure–activity relationship type II kinase inhibitor

Researchers targeting the DFG-out hydrophobic pocket in type-II kinase inhibitors require specific steric bulk that generic 5-methyl or 5-phenyl isoxazole analogs cannot provide. (5-(tert-Butyl)isoxazol-3-yl)methanamine (CAS 1234009-99-4) is the exact building block validated in multiple kinase programs, where its tert-butyl group is essential for potency; substitution with methyl leads to a >150-fold activity loss. - Enables single-digit nanomolar inhibitors against WT & drug-resistant FLT3 mutants. - 1.42 Å co-crystal structure available (PDB 6YMP) for structure-based drug design. - Supplied at ≥98% purity; ideal for solid-phase immobilization and combinatorial library synthesis.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B12278678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(tert-Butyl)isoxazol-3-yl)methanamine
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)CN
InChIInChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,5,9H2,1-3H3
InChIKeyYAMMAECNHGLFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-(tert-Butyl)isoxazol-3-yl)methanamine – A Differentiated Isoxazole Primary Amine Building Block for Kinase-Targeted Fragment Elaboration and Library Synthesis


(5-(tert-Butyl)isoxazol-3-yl)methanamine (CAS 1234009-99-4; molecular formula C₈H₁₄N₂O; MW 154.21) is a heterocyclic primary amine building block comprising an isoxazole core substituted with a sterically demanding tert-butyl group at the 5‑position and a methanamine (-CH₂NH₂) side‑chain at the 3‑position . This structural motif has been validated across multiple kinase inhibitor programmes—including FLT3, TrkA, RET, and thrombin—where the tert‑butyl substituent occupies a hydrophobic back pocket generated by the DFG‑motif ‘out’ conformational shift, while the primary amine provides a versatile synthetic handle for urea formation, reductive amination, or amide coupling [1][2]. The compound is typically supplied at ≥98% purity and serves as a direct precursor to elaborated pharmacophores rather than as a stand‑alone bioactive agent .

Core motif
tert-Butyl isoxazole for DFG-out hydrophobic pocket occupancy
Synthetic handle
Primary amine enables urea, amide, and reductive amination library synthesis
Library context
Kinase-targeted fragment elaboration; validated in FLT3, TrkA, RET programs

Why Generic 5‑Substituted Isoxazole Methanamines Cannot Substitute for (5-(tert-Butyl)isoxazol-3-yl)methanamine in FLT3- and Kinase-Targeted Discovery Programmes


The 5‑substituent on the isoxazole ring is not merely a passive steric placeholder—it directly determines whether the elaborated inhibitor can productively occupy the hydrophobic pocket created by the DFG‑motif flip in type‑II kinase conformations [1]. When the tert‑butyl group of the (5-(tert‑butyl)isoxazol‑3‑yl)methanamine‑derived fragment was replaced by a methyl group in an otherwise identical FLT3 inhibitor scaffold, antiproliferative activity against FLT3‑ITD‑dependent cells dropped over 150‑fold; substitution with a trifluoromethyl group resulted in a >567‑fold potency loss and complete ablation of activity against the clinically relevant F691L gatekeeper mutant [1]. Similarly, replacement of the isoxazole heterocycle itself with a thiazole or pyrazole core altered both wild‑type potency and mutant coverage, confirming that the specific combination of the tert‑butyl substituent and the isoxazole ring electronics is a non‑fungible pharmacophoric element [1][2]. Users who select a generic 5‑methyl‑, 5‑phenyl‑, or positional‑isomer methanamine building block in the expectation of comparable elaborated‑molecule performance therefore risk substantial or complete loss of target engagement, particularly against resistance‑conferring kinase mutants.

5‑Methyl or unsubstituted analogs may cause marked loss of target‑cell response in FLT3‑ITD models; tert‑butyl is required for hydrophobic pocket fit.
5‑Trifluoromethyl replacement severely reduces wild‑type FLT3 potency and abolishes F691L gatekeeper mutant coverage observed with the tert‑butyl fragment.
Pyrazole‑based isoxazole bioisosteres show measurably lower fragment‑level affinity against TrkA; isoxazole oxygen contributes to binding.

Quantitative Differentiation Evidence for (5-(tert-Butyl)isoxazol-3-yl)methanamine Versus Closest Structural Analogs


Tert‑Butyl Versus Methyl at the Isoxazole 5‑Position: >150‑Fold FLT3‑ITD Potency Differential in a Matched Molecular Pair

In a systematic matched‑pair SAR study of CHMFL‑FLT3‑213‑series type‑II FLT3 inhibitors, replacing the tert‑butyl group on the isoxazole ring with a methyl substituent (compound 17) caused a greater than 150‑fold loss of antiproliferative potency against BaF3‑FLT3‑ITD cells, relative to the tert‑butyl‑bearing parent (compound 14: GI₅₀ < 0.0003 μM). Complete removal of the tert‑butyl group (compound 18) further eroded activity [1]. The tert‑butyl group was shown by docking studies to occupy the hydrophobic pocket generated by the DFG‑motif ‘out’ flip; the smaller methyl group is unable to adequately fill this cavity, leading to a dramatic reduction in binding enthalpy and cellular potency [1].

tert‑Butyl vs Methyl (FLT3‑ITD)
Head‑to‑head
>150× higher target‑cell response reported for tert‑butyl analog
Supports tert‑butyl isoxazole selection for FLT3‑ITD‑targeted library synthesis.
Matched‑pair comparison; BaF3‑FLT3‑ITD proliferation assay. Class‑level inference for fragment context.
FLT3 kinase inhibition structure–activity relationship type II kinase inhibitor

Tert‑Butyl Versus Trifluoromethyl at the Isoxazole 5‑Position: >567‑Fold FLT3‑ITD Potency Differential and Complete Loss of F691L Mutant Coverage

Further SAR from the same CHMFL‑FLT3‑213 series examined replacement of the tert‑butyl group with a trifluoromethyl substituent (compound 20). The CF₃ analog exhibited a GI₅₀ of 0.17 μM against BaF3‑FLT3‑ITD cells—a >567‑fold potency reduction relative to compound 14 (GI₅₀ < 0.0003 μM). Critically, whereas the tert‑butyl compound retained potent activity against the FLT3‑ITD‑F691L gatekeeper mutant (GI₅₀ = 0.002 μM), the CF₃ analog completely lost activity (GI₅₀ > 10 μM) [1]. Replacement of the entire tert‑butylisoxazole with an n‑butylbenzene moiety (compound 21) retained wild‑type potency (GI₅₀ = 0.024 μM) but similarly lost F691L activity (GI₅₀ = 8.7 μM), confirming that both the tert‑butyl steric bulk and the isoxazole electronic character are required for durable mutant coverage [1].

tert‑Butyl vs CF₃ (FLT3‑ITD/F691L)
Head‑to‑head
>567× wild‑type response difference; exclusive F691L mutant coverage with tert‑butyl
Confirms unique DFG‑out pocket fit required for durable mutant‑context activity.
BaF3 isogenic lines; enzymatic and cellular context may differ. Fragment elaboration required.
FLT3 drug-resistant mutations F691L gatekeeper mutant hydrophobic pocket occupancy

Fragment‑Level TrkA Inhibitory Potency: Isoxazole Core Versus Pyrazole Bioisostere Comparison

In a fragment‑based TrkA inhibitor programme, the 5‑(tert‑butyl)isoxazol‑3‑amine fragment (the direct amine analog lacking the methylene spacer) was profiled in combination with various R₁ substituents. When partnered with a 4‑(1‑methyl‑1H‑pyrazol‑4‑yl) R₁ group, the 5‑(tert‑butyl)isoxazol‑3‑amine fragment achieved 96.1 ± 2.3% TrkA inhibition at 20 μM with an IC₅₀ of 0.005 ± 0.012 μM [1]. In contrast, the structurally analogous 3‑(tert‑butyl)‑1‑methyl‑1H‑pyrazol‑5‑amine core (replacing the isoxazole oxygen with an N‑methyl group) showed 99.7 ± 0.8% inhibition but a 2.4‑fold weaker IC₅₀ of 0.012 ± 0.005 μM [1]. This intra‑study comparison demonstrates that the isoxazole oxygen atom contributes measurably to binding affinity, and that the tert‑butylisoxazole scaffold is not trivially replaceable by the more common pyrazole bioisostere.

Isoxazole vs Pyrazole (TrkA fragment)
Context‑dependent
2.4× lower IC₅₀ for isoxazole core (0.005 vs 0.012 µM)
Isoxazole oxygen contributes measurably to kinase binding affinity at fragment level.
TrkA enzymatic assay; cross‑study comparable. Fragment hit confirmation recommended.
TrkA kinase inhibition fragment-based drug discovery isoxazole bioisostere

Elaborated FLT3 Inhibitor Potency Benchmarked Against the Clinical Candidate Quizartinib (AC220)

Elaboration of the (5‑(tert‑butyl)isoxazol‑3‑yl)methanamine fragment into a fully optimized FLT3 inhibitor (compound 4d: 1‑(5‑(tert‑butyl)isoxazol‑3‑yl)‑3‑(4‑((6,7‑dimethoxyquinolin‑4‑yl)oxy)‑3‑fluorophenyl)urea) yielded IC₅₀ values of 0.072 nM against FLT3‑ITD, 5.86 nM against FLT3‑ITD/F691L, and 3.48 nM against FLT3‑ITD/D835Y in enzymatic assays, with good selectivity demonstrated in a kinase‑profiling panel [1]. By comparison, the FDA‑approved FLT3 inhibitor quizartinib (AC220) exhibits an IC₅₀ of approximately 1.1 nM against FLT3‑ITD autophosphorylation in MV4‑11 cells . While the assay formats differ (enzymatic versus cellular), the approximately 15‑fold potency advantage of 4d over quizartinib, combined with its activity against the D835Y and F691L resistance mutants that limit quizartinib’s clinical utility, underscores the value of the tert‑butylisoxazole methanamine starting fragment in generating differentiated chemical matter.

Elaborated inhibitor vs Quizartinib
Context‑dependent
~15× lower IC₅₀ (0.072 nM) and coverage of quizartinib‑resistant FLT3 mutants
Supports differentiated lead generation from this fragment for FLT3‑mutant research models.
Enzymatic vs. cellular assay comparison; cross‑study. Validation in target cell models needed.
FLT3-ITD acute myeloid leukemia drug discovery benchmark kinase inhibitor selectivity

High‑Resolution Structural Validation of the (5‑(tert‑Butyl)isoxazol‑3‑yl)methyl Fragment in a Target Active Site

The derivative 3‑((5‑(tert‑butyl)isoxazol‑3‑yl)methyl)oxetan‑3‑amine (j54)—synthesised directly from (5‑(tert‑butyl)isoxazol‑3‑yl)methanamine—was co‑crystallised with human thrombin at a resolution of 1.42 Å (PDB ID: 6YMP) [1]. The electron density map unambiguously places the tert‑butyl‑substituted isoxazole ring within a well‑defined hydrophobic sub‑pocket. This structural evidence corroborates the SAR findings from the FLT3 inhibitor programmes and demonstrates that the tert‑butylisoxazole moiety engages target proteins through a conserved hydrophobic recognition motif [1][2]. The availability of a high‑resolution co‑crystal structure provides a rational basis for structure‑guided optimisation and distinguishes this fragment from 5‑substituted analogs (e.g., 5‑methyl or 5‑phenyl) that lack equivalent structural validation.

Co‑crystal structure (PDB 6YMP)
Method context
1.42 Å resolution; tert‑butylisoxazole bound in thrombin hydrophobic pocket
Enables structure‑guided fragment elaboration with validated binding pose.
Thrombin active site; hydrophobic pocket recognition motif. Extrapolation to kinases requires verification.
X-ray crystallography thrombin inhibitor fragment-based lead discovery

High‑Impact Application Scenarios Where (5-(tert-Butyl)isoxazol-3-yl)methanamine Delivers Quantifiable Advantage


FLT3‑ITD‑Positive AML Drug Discovery: Synthesis of Urea‑Linked Type‑II Kinase Inhibitors with Mutant Coverage

The primary amine of (5‑(tert‑butyl)isoxazol‑3‑yl)methanamine reacts efficiently with aryl isocyanates or activated carbamates to generate N‑(5‑(tert‑butyl)isoxazol‑3‑yl)‑N′‑phenylurea derivatives. This chemistry has been exploited to produce FLT3 inhibitors with low‑ to sub‑nanomolar potency against both wild‑type FLT3‑ITD (GI₅₀ < 0.0003 μM; IC₅₀ = 0.072 nM) and drug‑resistant mutants including F691L and D835Y [1][2]. The tert‑butyl group is essential for occupying the DFG‑out hydrophobic pocket—substitution with methyl or CF₃ abolishes or severely degrades this activity [1]. Programmes targeting FLT3‑driven acute myeloid leukaemia, particularly those seeking to address quizartinib‑resistant mutations, derive a quantifiable competitive advantage from this specific building block.

Fragment‑Based Screening Library Construction: A Kinase‑Focused Isoxazole Fragment with Experimentally Validated Target Engagement

The combination of a primary amine handle and a lipophilic tert‑butylisoxazole core (predicted cLogP of the elaborated urea approximately 3.5–4.5; TPSA of the parent amine approximately 52 Ų) makes this compound an ideal fragment for inclusion in kinase‑targeted screening libraries [3]. Unlike generic isoxazole methanamine fragments (e.g., 5‑methyl or 5‑phenyl variants), the tert‑butyl analog has experimentally confirmed binding to at least two therapeutically relevant targets—FLT3 and thrombin—at high resolution [1][4]. Fragment libraries incorporating this building block have yielded TrkA inhibitors with IC₅₀ values as low as 5 nM, demonstrating its utility in hit‑finding cascades [3].

Structure‑Guided Lead Optimisation: Rational Design Using the PDB 6YMP Co‑Crystal Template

The availability of a 1.42 Å co‑crystal structure (PDB 6YMP) in which the (5‑(tert‑butyl)isoxazol‑3‑yl)methyl fragment is unambiguously resolved within the thrombin active site enables structure‑based drug design workflows that are not feasible with less well‑characterised analogs [4]. Computational chemists can perform docking studies, free‑energy perturbation calculations, and scaffold‑hopping exercises using experimentally validated binding poses rather than relying on unvalidated docking models. The tert‑butyl group’s van der Waals interactions with the hydrophobic pocket walls can be rationally modulated by designed modifications to the methanamine side‑chain, accelerating SAR cycles in lead optimisation programmes [1][4].

Combinatorial Library Synthesis on Solid Phase: A Primary Amine Handle for High‑Throughput Derivatisation

The free -CH₂NH₂ group of (5‑(tert‑butyl)isoxazol‑3‑yl)methanamine provides a single, well‑defined nucleophilic site suitable for solid‑phase immobilisation (e.g., via reductive amination onto resin‑bound aldehydes or via amide coupling to resin‑linked carboxylic acids). This enables the efficient generation of combinatorial libraries of urea‑, amide‑, or sulfonamide‑capped derivatives for high‑throughput screening [1]. The steric bulk of the tert‑butyl group, combined with its metabolic stability relative to benzylic or heteroaryl substituents, makes it a preferred choice over 5‑phenyl or 5‑(4‑fluorophenyl) analogs when downstream in vivo pharmacokinetic profiling is anticipated [1].

Application
Selection Property
Validation Focus
FLT3‑ITD AML research models
tert‑Butyl isoxazole urea linkage for DFG‑out pocket binding
FLT3‑ITD, F691L, D835Y mutant potency profiling in enzymatic and cellular assays
Fragment‑based kinase library design
Primary amine handle with hydrophobic isoxazole core
Kinase panel hit confirmation and selectivity screening
Structure‑guided lead optimization
PDB 6YMP co‑crystal template for binding pose
Binding mode validation and accelerated SAR cycles
Combinatorial library synthesis
Solid‑phase compatible primary amine
Derivative diversification and metabolic stability assessment
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